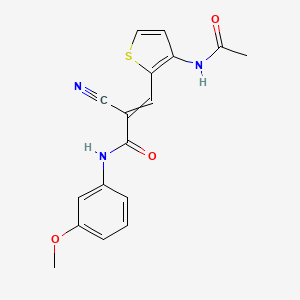

2-cyano-3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide

Descripción

This compound belongs to the 2-cyano-propenamide family, characterized by an α,β-unsaturated carbonyl system with a cyano group at the α-position. The structure features a 3-acetamidothiophen-2-yl substituent and an N-(3-methoxyphenyl) group, distinguishing it from other analogs. Such compounds are often explored for their electronic properties, bioactivity (e.g., kinase inhibition), and structural versatility in medicinal chemistry .

Propiedades

IUPAC Name |

3-(3-acetamidothiophen-2-yl)-2-cyano-N-(3-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-11(21)19-15-6-7-24-16(15)8-12(10-18)17(22)20-13-4-3-5-14(9-13)23-2/h3-9H,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFIZEONXXQJIQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(SC=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-cyano-3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-cyano-3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide is . Its structure includes a cyano group, a thiophene derivative, and an acetamide moiety, which may contribute to its biological activity.

1. Antimicrobial Activity

Recent studies have indicated that compounds containing cyano and thiophene groups exhibit significant antimicrobial properties. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways. For instance, similar compounds have shown effectiveness against various strains of bacteria and fungi, suggesting that 2-cyano-3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide may possess comparable activity.

2. Anti-inflammatory Effects

Research on related compounds has demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The potential anti-inflammatory mechanism may involve the modulation of nitric oxide production and the inhibition of cyclooxygenase (COX) enzymes. In vitro studies have shown that such compounds can reduce edema in animal models, indicating their potential use in treating inflammatory conditions.

3. Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary results suggest that it can induce apoptosis in certain cancer cells, potentially through the activation of caspase pathways. The compound's ability to inhibit tumor growth in vivo has also been reported, warranting further investigation into its mechanisms as an anticancer agent.

Data Table: Summary of Biological Activities

Case Studies

- Anti-inflammatory Study : In a controlled study using a model of paw edema induced by complete Freund's adjuvant (CFA), administration of 50 mg/kg of a structurally similar compound resulted in a significant reduction in inflammation markers compared to control groups .

- Cytotoxicity Assessment : In vitro assays conducted on human cancer cell lines demonstrated that treatment with 10 µM concentrations led to a marked decrease in cell viability, indicating strong cytotoxic potential .

Research Findings

Recent studies have highlighted the importance of bioisosteric modifications in enhancing the biological activity of compounds similar to 2-cyano-3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide. These modifications can improve pharmacokinetic properties and reduce toxicity while maintaining or enhancing therapeutic efficacy .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Below is a comparison with key analogs:

Key Observations:

Substituent Impact on Yield :

- Electron-donating groups (e.g., 4-methoxyphenyl in 5b) correlate with higher synthetic yields (90%) compared to electron-withdrawing groups (e.g., 4-chlorophenyl in 5c, 63% yield) . The target compound’s acetamidothiophene group, with both electron-withdrawing (amide) and sulfur-based aromaticity, may influence reactivity and yield, though data is unavailable.

Melting Points :

- Higher melting points in sulfamoylphenyl derivatives (5b: 292°C; 5c: 286°C) suggest strong intermolecular interactions (e.g., hydrogen bonding via sulfonamide). The target compound’s acetamido group may similarly enhance crystallinity, but experimental data is lacking.

Electronic and Pharmacological Implications

- Acetamidothiophene vs. In contrast, 4-chlorophenyl (5c) or 4-methoxyphenyl (5b) groups primarily modulate electronic effects .

Comparison with XCT790 :

XCT790 features a trifluoromethyl-thiadiazolyl group, a strong electron-withdrawing moiety, which contrasts with the target compound’s acetamido group. Such differences could influence target selectivity or metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.